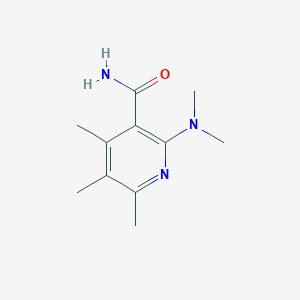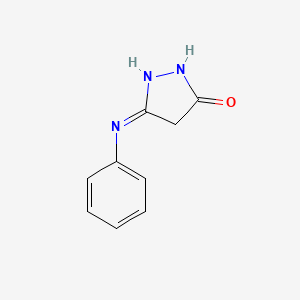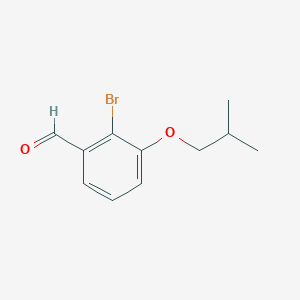
3-(3-(4-メチルフェニル)-1,2,4-オキサジアゾール-5-イル)-1H-インドール
説明
“3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole” is a compound that contains an indole group and a 1,2,4-oxadiazole group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles can be synthesized from acid hydrazides reacted with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives which are then cyclized in the presence of bromine, acetic acid, and sodium acetate .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-oxadiazole groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-oxadiazole group is a five-membered ring containing an oxygen atom and two nitrogen atoms .
科学的研究の応用
抗菌作用
1,2,4-オキサジアゾール誘導体は、特に稲のいもち病や白葉枯病の原因となるXanthomonas oryzae pv. oryzae (Xoo) およびXanthomonas oryzae pv. oryzicola (Xoc) などの菌株に対して顕著な抗菌効果を示すことが確認されています 。これらの病気は、作物の収量に影響を与えることで深刻な経済的損失をもたらす可能性があります。これらの誘導体は、ビスメルチアゾールやチオジアゾール銅などの従来の薬剤よりも優れた効果を示し、新たな抗菌剤としての可能性を示唆しています。
抗真菌作用
これらの誘導体は、稲のいもち病の原因となる病原体であるRhizoctonia solani に対しても中等度の抗真菌作用を示します 。この作用は、これらの誘導体が、作物を真菌病から保護し、食料生産を確保するのに役立つ新しい殺菌剤の開発に利用できる可能性を示唆しています。
殺線虫活性
これらの化合物は、さまざまな作物にとって脅威となる線虫であるMeloidogyne incognita に対して殺線虫活性を示すことが観測されています 。線虫は世界的に農業に大きな損失をもたらしているため、これらの誘導体はより効果的な線虫駆除剤の開発に役立つ可能性があります。
抗ウイルス作用の可能性
インドール誘導体は、抗ウイルス作用を持つことが報告されています。 例えば、特定のインドール系化合物は、インフルエンザA型ウイルスやコクサッキーB4ウイルスに対して阻害作用を示すことが確認されています 。これは、対象の化合物が抗ウイルス薬開発における潜在的な用途について検討される可能性を示唆しています。
抗炎症作用および抗酸化作用
インドール誘導体は、抗炎症作用および抗酸化作用で知られています。 これらの作用は、炎症や酸化ストレスを伴う慢性疾患の治療法の開発において重要です .
抗がん作用
インドール環は、抗がん作用を持つ多くの合成薬剤分子に見られる共通の特徴です。 インドール構造の生物学的意義を考えると、問題の化合物は癌研究に役立ち、新しい抗がん剤の開発につながる可能性があります .
将来の方向性
The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing the 1,2,4-oxadiazole group . Additionally, further studies could explore its synthesis and physical and chemical properties.
作用機序
Target of Action
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is a derivative of 1,2,4-oxadiazole . 1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria are responsible for serious diseases in rice, impacting every stage of plant growth and development .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with their targets in a way that inhibits their activity . This interaction results in the compound’s antibacterial effects .
Biochemical Pathways
Given the antibacterial activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .
Result of Action
The result of the action of this compound is the inhibition of the bacteria Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . This leads to a decrease in the severity of the diseases caused by these bacteria in rice plants .
生化学分析
Biochemical Properties
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole, have been shown to inhibit enzymes such as tyrosinase and urease . These interactions are crucial as they can modulate biochemical pathways and potentially lead to therapeutic effects. The compound’s ability to bind to specific enzymes and proteins highlights its potential as a biochemical modulator.
Cellular Effects
The effects of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with tyrosinase results in the inhibition of melanin production, which is significant for its potential use in treating hyperpigmentation disorders . Additionally, 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over time . Its degradation products and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are crucial to determine the compound’s efficacy and safety over extended periods.
Dosage Effects in Animal Models
The effects of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and organ damage . Understanding the dosage-dependent effects is critical for determining the therapeutic window and ensuring the compound’s safety in potential clinical applications.
Metabolic Pathways
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects . Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and side effects.
Transport and Distribution
The transport and distribution of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole within cells and tissues are crucial for understanding its bioavailability and efficacy. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the body . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole is essential for understanding its activity and function within cells. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity, providing insights into its potential therapeutic applications.
特性
IUPAC Name |
5-(1H-indol-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-19-17(21-20-16)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVPSGRHGBVPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)


![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)

![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)

![5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione](/img/structure/B1489648.png)
![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)


![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)